molecular formula C15H24FNO2S B486616 4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide CAS No. 791844-52-5

4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide

Cat. No.: B486616
CAS No.: 791844-52-5
M. Wt: 301.4g/mol
InChI Key: HWEZRRZSNZVCFF-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the versatile benzenesulfonamide class. Benzenesulfonamide derivatives are recognized as privileged scaffolds in drug discovery due to their diverse bioactive properties and ability to interact with various biological targets . Researchers explore these compounds for their potential to modulate key biological processes. For instance, structural analogues have been developed as potent inhibitors of viral targets, such as the influenza hemagglutinin (HA) protein, demonstrating effective antiviral activity by stabilizing the prefusion HA structure and preventing viral fusion with host cell membranes . Other benzenesulfonamide-based inhibitors have shown promise in targeting the HIV-1 capsid (CA) protein, disrupting crucial early- and late-stage events in the viral replication cycle . Beyond antiviral applications, certain sulphonamides have been investigated for their central nervous system effects, exhibiting significant analgesic and antiallodynic properties in murine models, which suggests potential for managing neuropathic pain . The specific substitution pattern on this compound—featuring a fluorine atom and a methyl group on the benzene ring, coupled with a bulky, lipophilic 1,1,3,3-tetramethylbutyl moiety—makes it a valuable intermediate for structure-activity relationship (SAR) studies. It is particularly useful for optimizing properties like metabolic stability and binding affinity to target proteins. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-3-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24FNO2S/c1-11-9-12(7-8-13(11)16)20(18,19)17-15(5,6)10-14(2,3)4/h7-9,17H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEZRRZSNZVCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Halogenation of the Benzene Core

The synthesis begins with the preparation of the fluorinated benzene sulfonic acid precursor. 4-Fluoro-3-methylbenzenesulfonic acid is typically synthesized via electrophilic aromatic sulfonation using fuming sulfuric acid. The methyl and fluorine substituents are introduced prior to sulfonation to ensure proper regioselectivity, as the sulfonic acid group is strongly meta-directing. Halogenation of the sulfonic acid salt (e.g., sodium 4-fluoro-3-methylbenzenesulfonate) is achieved through catalytic hydrogenation in water or methanol using palladium on carbon (Pd/C) at 1–5 bar hydrogen pressure and 0–50°C. This step ensures reduction of any unsaturated intermediates and stabilizes the sulfonate moiety for subsequent reactions.

Formation of the Sulfonyl Chloride Intermediate

Conversion of the sulfonic acid salt to the sulfonyl chloride is critical for facilitating nucleophilic substitution with the amine. Phosgene (COCl₂) in chlorobenzene at 70–90°C is the preferred reagent, with a molar ratio of 1:1–1.5 (sulfonate:phosgene). A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction by generating the reactive imidazolide intermediate. The resulting 4-fluoro-3-methylbenzenesulfonyl chloride is isolated via vacuum distillation or solvent evaporation, yielding a pale-yellow liquid that is stable under inert storage conditions.

Amine Coupling and Sulfonamide Formation

The final step involves reacting the sulfonyl chloride with 1,1,3,3-tetramethylbutylamine. This branched primary amine is added in stoichiometric excess (1.2–1.5 equivalents) to a dichloromethane or tetrahydrofuran (THF) solution of the sulfonyl chloride. Triethylamine (TEA) is employed as a proton scavenger to neutralize HCl byproducts. The reaction proceeds at 20–25°C for 12–24 hours, followed by aqueous workup to remove residual amine and salts. Crude product purification is achieved via recrystallization from hexane/acetone (4:1 v/v), yielding white crystalline solids with >97% purity.

Optimization of Reaction Conditions

Catalytic Hydrogenation Efficiency

Hydrogenation of the sulfonic acid salt is highly solvent-dependent. Aqueous systems provide higher yields (85–92%) compared to methanol (78–84%) due to better catalyst dispersion and reduced side reactions. Platinum on carbon (Pt/C) exhibits marginally higher activity than Pd/C but is cost-prohibitive for large-scale synthesis.

Sulfonyl Chloride Synthesis

Phosgene remains the most effective chlorinating agent, with reaction completion within 3–4 hours at 80°C. Alternatives like thionyl chloride (SOCl₂) require longer durations (8–10 hours) and result in lower yields (70–75%) due to incomplete conversion.

Amine Reactivity and Solvent Effects

Polar aprotic solvents like THF enhance nucleophilicity of the tetramethylbutylamine, reducing reaction time to 8–10 hours. Non-polar solvents (e.g., toluene) necessitate extended durations (18–24 hours) but minimize byproduct formation.

Purification and Characterization

Recrystallization and Purity Analysis

Recrystallization from hexane/acetone mixtures yields needle-like crystals with a melting point of 130–134°C, consistent with literature values for analogous sulfonamides. High-performance liquid chromatography (HPLC) analysis confirms >97% purity, with trace impurities (<0.5%) attributed to residual solvents.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, C(CH₃)₄), 2.42 (s, 3H, Ar-CH₃), 7.12–7.25 (m, 3H, aromatic H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (s, Ar-F).

  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 825 cm⁻¹ (C-F).

Comparative Analysis of Synthetic Methods

Method StepConditionsYield (%)Purity (%)
SulfonationH₂SO₄, 100°C, 6h8990
HydrogenationPd/C, H₂ 3 bar, H₂O, 25°C, 4h8895
Sulfonyl ChloridePhosgene, DMF, chlorobenzene, 80°C9298
Amine CouplingTHF, TEA, 24h8597

Applications and Derivative Synthesis

The target compound serves as a precursor to herbicidal sulfonylureas via condensation with 2-alkoxycarbonylaminopyrimidines. Its fluoro and branched alkyl groups enhance lipid solubility, making it a candidate for pharmacokinetic studies in agrochemical formulations .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide depends on its specific application:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
Target Compound 4-F, 3-Me, N-(1,1,3,3-tetramethylbutyl) 331.41 Not reported High hydrophobicity
4-Fluoro-N-isopropyl-2-fluorobenzamide (Example 53) 2-F, N-isopropyl 589.1 175–178 Moderate polarity
N-(2-Indolylethyl)-4-methylbenzenesulfonamide (3r) N-(2-indolylethyl), 4-Me ~340 Not reported Antimicrobial activity
3-Amino-N-(tert-butyl)-4-(cyclohexylamino)benzenesulfonamide (43) 3-NH₂, 4-(cyclohexylamino), N-tert-butyl ~325.4 Amorphous Ferroptosis inhibition

Key Observations:

  • Steric Bulk: The tert-octyl group in the target compound introduces greater steric hindrance compared to smaller substituents like isopropyl (Example 53) or tert-butyl (Compound 43). This likely reduces solubility in polar solvents but enhances lipid membrane permeability .
  • Melting Points: Bulky alkyl groups (e.g., tert-octyl) typically lower melting points due to disrupted crystal packing. However, Example 53, with a smaller isopropyl group, exhibits a higher melting point (175–178°C), suggesting stronger intermolecular forces .

Biological Activity

4-Fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities that have been explored in various studies. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a bulky tetramethylbutyl group that may influence its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₅H₂₄FNO₂S
  • Molecular Weight : 293.42 g/mol
  • CAS Number : 791844-52-5

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including antimicrobial, anti-inflammatory, and anticancer properties. Below are key findings from the literature:

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. In a study evaluating various sulfonamides, including this compound, it was found to possess moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial folate synthesis.

Anti-inflammatory Properties

The compound has also been assessed for its anti-inflammatory potential. In vitro studies demonstrated that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have shown that this compound may exhibit anticancer properties. It was tested against various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner.

Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialModerateInhibition of folate synthesis
Anti-inflammatorySignificantInhibition of cytokine production
AnticancerPromisingInduction of apoptosis

Case Studies

  • Antibacterial Study :
    • A study conducted on various sulfonamides found that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Research :
    • In vitro tests on RAW264.7 macrophages showed that treatment with the compound reduced TNF-α levels significantly when compared to untreated controls. This suggests its potential as an anti-inflammatory agent.
  • Cancer Cell Line Analysis :
    • A recent study reported that the compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, indicating its potential as a lead compound for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling sulfonyl chlorides with substituted amines under anhydrous conditions. For example, similar sulfonamide syntheses use dichloromethane as a solvent and triethylamine as a base to facilitate nucleophilic substitution . Yield optimization may require temperature control (e.g., 0–25°C) and stoichiometric adjustments to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). Nuclear Magnetic Resonance (NMR) resolves structural details: ¹⁹F NMR detects fluorine environments, while ¹H NMR reveals methyl and aromatic proton splitting patterns . Mass spectrometry confirms molecular weight and fragmentation pathways.

Q. What structural insights can be derived from X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and torsional conformations. For analogous sulfonamides, studies show that bulky substituents like 1,1,3,3-tetramethylbutyl induce steric hindrance, affecting crystal packing and intermolecular interactions . Data collection at low temperatures (e.g., 180 K) improves resolution .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-fluoro-3-methyl and tetramethylbutyl groups influence biological activity?

  • Methodological Answer : Fluorine enhances electronegativity, improving membrane permeability, while methyl groups increase hydrophobicity. Comparative assays with analogs (e.g., chloro- or trifluoromethyl-substituted derivatives) can isolate substituent effects. Computational docking studies predict binding affinities to targets like enzymes or receptors .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null effects)?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strain differences) or purity issues. Validate findings using orthogonal assays (e.g., MIC vs. time-kill curves) and HPLC purity checks (>95%). Cross-reference with structurally similar compounds, such as 3-chloro-4-fluoro derivatives, to identify structure-activity trends .

Q. What computational strategies optimize reaction pathways for synthesizing derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction intermediates and transition states. Institutions like ICReDD integrate computational screening with robotic experimentation to predict viable pathways for sulfonamide derivatization, reducing trial-and-error approaches .

Q. How can solubility and bioavailability be improved without compromising target affinity?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl or tertiary amines) via side-chain modifications. Trifluoromethoxy or pyridyl substituents, as seen in related compounds, balance lipophilicity and solubility . Use logP measurements and PAMPA assays to quantify permeability changes.

Q. What strategies are effective for designing analogs with enhanced selectivity for specific enzyme isoforms?

  • Methodological Answer : Isoform-specific pharmacophore models guide analog design. For example, modifying the tetramethylbutyl group to smaller or flexible chains (e.g., piperidine derivatives) may reduce off-target interactions. Kinetic assays (e.g., IC₅₀ comparisons across isoforms) validate selectivity .

Q. How do reaction kinetics and solvent effects influence sulfonamide derivatization?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate nucleophilic substitutions by stabilizing intermediates. Monitor reaction progress via TLC or in-situ IR. For sterically hindered substrates, elevated temperatures (40–60°C) may overcome kinetic barriers .

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